6-{[5-Ethyl-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid
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Overview
Description
6-{[5-Ethyl-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid is a complex organic compound with a unique structure that includes a thiophene ring, a cyclohexene ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Common reagents used in these reactions include organometallic compounds, acids, and bases under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in substitution reactions, especially at the thiophene ring, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis .
Biology: In biological research, the compound can be used to study the interactions between small molecules and biological targets. Its functional groups allow for binding to proteins and other biomolecules .
Medicine: Its ability to interact with specific molecular targets makes it a promising candidate for the development of new therapeutics .
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings and polymers.
Mechanism of Action
The mechanism of action of 6-{[5-Ethyl-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Cyclohex-3-ene-1-carboxylic acid: A simpler compound with a similar cyclohexene ring structure.
Thiophene-2-carboxylic acid: Contains the thiophene ring but lacks the additional functional groups.
Ethyl thiophene-2-carboxylate: Similar in structure but with different substituents.
Uniqueness: 6-{[5-Ethyl-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid is unique due to its combination of functional groups and ring structures, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
Molecular Formula |
C16H19NO5S |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
6-[(5-ethyl-3-methoxycarbonylthiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C16H19NO5S/c1-3-9-8-12(16(21)22-2)14(23-9)17-13(18)10-6-4-5-7-11(10)15(19)20/h4-5,8,10-11H,3,6-7H2,1-2H3,(H,17,18)(H,19,20) |
InChI Key |
WHHHZIQDUZQHJX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)C2CC=CCC2C(=O)O)C(=O)OC |
Origin of Product |
United States |
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